Cas no 2001088-28-2 (D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-)

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- structure
2001088-28-2 structure
Produktname:D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-
CAS-Nr.:2001088-28-2
MF:C49H49ClO6
MW:769.362773656845
CID:4739252

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)-
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-D-glucitol (ACI)
    • Tetrabenzyl Dapagliflozin
    • Tetrabenzyl Daggliflozin
    • Inchi: 1S/C49H49ClO6/c1-2-52-43-26-23-36(24-27-43)29-42-30-41(25-28-44(42)50)46-48(54-33-39-19-11-5-12-20-39)49(55-34-40-21-13-6-14-22-40)47(53-32-38-17-9-4-10-18-38)45(56-46)35-51-31-37-15-7-3-8-16-37/h3-28,30,45-49H,2,29,31-35H2,1H3/t45-,46+,47-,48+,49+/m1/s1
    • InChI-Schlüssel: DDKLNDSCTXCSCL-WXOBWUEKSA-N
    • Lächelt: O([C@@H]1[C@H]([C@H](OCC2C=CC=CC=2)[C@@H](COCC2C=CC=CC=2)O[C@H]1C1C=CC(Cl)=C(CC2C=CC(OCC)=CC=2)C=1)OCC1C=CC=CC=1)CC1C=CC=CC=1

Experimentelle Eigenschaften

  • Dichte: 1.23±0.1 g/cm3(Predicted)
  • Siedepunkt: 826.1±65.0 °C(Predicted)

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Cuprous chloride ,  Potassium fluoride ,  Tris(dibenzylideneacetone)dipalladium ,  Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1… Solvents: 1,4-Dioxane ;  72 h, 110 °C
Referenz
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides
Zhu, Feng; Rodriguez, Jacob; Yang, Tianyi; Kevlishvili, Ilia; Miller, Eric; et al, Journal of the American Chemical Society, 2017, 139(49), 17908-17922

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylsilane Solvents: Acetonitrile ,  Dichloromethane ;  rt → -40 °C
1.2 Reagents: Boron trifluoride etherate ;  30 min, -40 °C; 6 h, -40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -10 °C; -10 °C → rt
Referenz
Syntheses of SGLT2 Inhibitors by Ni- and Pd-Catalyzed Fukuyama Coupling Reactions
Talode, Jalindar; Kato, Daiki; Nagae, Haruki ; Tsurugi, Hayato ; Seki, Masahiko; et al, Journal of Organic Chemistry, 2020, 85(19), 12382-12392

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide ,  Potassium fluoride ,  Tris(dibenzylideneacetone)dipalladium ,  Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1… Solvents: 1,4-Dioxane ;  110 °C
Referenz
Glycosyl Stille Cross-Coupling with Anomeric Nucleophiles - A General Solution to a Long-Standing Problem of Stereocontrolled Synthesis of C -Glycosides
Zhu, Feng; Yang, Tianyi; Walczak, Maciej A., Synlett, 2017, 28(13), 1510-1516

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Cuprous chloride ,  Potassium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1… Solvents: 1,4-Dioxane ;  72 h, 110 °C
Referenz
Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides
Zhu, Feng; Rourke, Michael J.; Yang, Tianyi; Rodriguez, Jacob; Walczak, Maciej A., Journal of the American Chemical Society, 2016, 138(37), 12049-12052

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Acetonitrile ,  Dichloromethane ;  3 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Fluorine-Directed Glycosylation Enables the Stereocontrolled Synthesis of Selective SGLT2 Inhibitors for Type II Diabetes
Sadurni, Anna; Kehr, Gerald; Ahlqvist, Marie; Wernevik, Johan; Sjoegren, Helena Peilot; et al, Chemistry - A European Journal, 2018, 24(12), 2832-2836

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Raw materials

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Preparation Products

D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4,6-tetrakis-O-(phenylmethyl)-, (1S)- Verwandte Literatur

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